molecular formula C27H46O B2841387 Cholesterol-26,26,26,27,27,27-d6 CAS No. 60816-17-3

Cholesterol-26,26,26,27,27,27-d6

Cat. No.: B2841387
CAS No.: 60816-17-3
M. Wt: 392.701
InChI Key: HVYWMOMLDIMFJA-QSOBUISFSA-N
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Description

Cholesterol-26,26,26,27,27,27-d6 is a deuterated form of cholesterol, where six hydrogen atoms are replaced by deuterium atoms at specific positions. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic nature. The molecular formula of this compound is C27D6H40O, and it has a molecular weight of 392.69 g/mol .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cholesterol-d6 interacts with various enzymes, proteins, and biomolecules in the body. It is accepted by cellular enzymes from different biological species, including Brevibacterium, yeast, rat, and human . These enzymes include cholesterol oxidases, hydroxylases, and acyl transferases that generate the expected metabolites . The interactions of Cholesterol-d6 with these enzymes are crucial for its role in biochemical reactions.

Cellular Effects

Cholesterol-d6, like cholesterol, plays a significant role in various cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . The presence of Cholesterol-d6 in the cell can affect the fluidity and permeability of the cell membrane, similar to cholesterol .

Molecular Mechanism

The molecular mechanism of Cholesterol-d6 is similar to that of cholesterol. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanisms may vary depending on the specific cellular context and the presence of other biomolecules.

Metabolic Pathways

Cholesterol-d6 is involved in the same metabolic pathways as cholesterol. These pathways are regulated by well-balanced mechanisms of intestinal uptake, endogenous synthesis, transport in lipoprotein particles, and biliary excretion . Any enzymes or cofactors that interact with cholesterol would also interact with Cholesterol-d6.

Transport and Distribution

Cholesterol-d6, like cholesterol, is transported and distributed within cells and tissues. It is predominantly localized to cell membranes, where it interacts with the adjacent lipids to regulate rigidity, fluidity, and permeability of the bilayer .

Subcellular Localization

The subcellular localization of Cholesterol-d6 is similar to that of cholesterol. It is highly enriched in the plasma membrane and also found in the endoplasmic reticulum and mitochondria . The presence of Cholesterol-d6 in these compartments can affect its activity or function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholesterol-26,26,26,27,27,27-d6 typically involves the selective deuteration of cholesterol. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the cholesterol molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The product is then purified through various chromatographic techniques to achieve the desired isotopic purity and chemical purity .

Chemical Reactions Analysis

Types of Reactions

Cholesterol-26,26,26,27,27,27-d6 undergoes similar chemical reactions as non-deuterated cholesterol. These reactions include:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxysterols, saturated sterols, and various cholesterol derivatives such as cholesterol esters and ethers .

Scientific Research Applications

Cholesterol-26,26,26,27,27,27-d6 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Cholesterol-2,2,3,4,4,6-d6: Another deuterated form of cholesterol with deuterium atoms at different positions.

    Cholesterol-25,26,26,26,27,27,27-d7: A deuterated cholesterol with seven deuterium atoms.

    Cholesteryl-26,26,26,27,27,27-d6 linolenate: A deuterated cholesterol ester.

Uniqueness

Cholesterol-26,26,26,27,27,27-d6 is unique due to its specific deuteration pattern, which makes it particularly useful as an internal standard in mass spectrometry. This specific isotopic labeling allows for precise quantification and tracking of cholesterol and its metabolites in various biological and chemical studies .

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYWMOMLDIMFJA-QSOBUISFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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